molecular formula C16H17N3OS B251524 N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide

N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide

Cat. No. B251524
M. Wt: 299.4 g/mol
InChI Key: XVRIXYXPFBWEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide, also known as AG490, is a synthetic compound that has been extensively studied in scientific research. It is a potent inhibitor of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of cytokines and growth factors. AG490 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various diseases and cellular processes.

Mechanism of Action

N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide works by binding to the ATP-binding site of JAK2, preventing its activation and subsequent downstream signaling. This inhibition of JAK2 activity leads to a decrease in the expression of various cytokines and growth factors, resulting in the inhibition of cell proliferation and tumor growth.
Biochemical and Physiological Effects
N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on JAK2, it has been shown to inhibit the activation of other kinases, such as Src and EGFR. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide has several advantages as a tool for scientific research. It is a potent inhibitor of JAK2, making it useful for studying the role of this protein in various diseases and cellular processes. It has also been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of cancer and other diseases. However, there are also limitations to its use. N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide is not specific to JAK2 and can inhibit the activity of other kinases, which may complicate the interpretation of experimental results. Additionally, its potency and selectivity may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide. One area of research is the development of more specific inhibitors of JAK2, which may have fewer off-target effects and be more effective in treating diseases. Another area of research is the study of the role of JAK2 in various diseases, such as cancer and autoimmune diseases, and the development of therapeutic agents that target this protein. Additionally, the use of N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide in combination with other drugs or therapies may be explored as a way to enhance its efficacy and minimize its limitations.

Synthesis Methods

N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylbenzoic acid with 4-aminophenyl isothiocyanate in the presence of a base. Other methods involve the reaction of 3,5-dimethylbenzoyl chloride with 4-aminophenylthiourea or the reaction of 3,5-dimethylbenzoyl isothiocyanate with 4-aminophenylurea.

Scientific Research Applications

N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide has been extensively studied in scientific research due to its potent inhibitory effects on JAK2. This protein plays a crucial role in the signaling pathways of cytokines and growth factors, making it an important target for the development of therapeutic agents. N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide has been shown to inhibit the proliferation of various cancer cell lines, as well as the growth of tumors in animal models. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[4-(carbamothioylamino)phenyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C16H17N3OS/c1-10-7-11(2)9-12(8-10)15(20)18-13-3-5-14(6-4-13)19-16(17)21/h3-9H,1-2H3,(H,18,20)(H3,17,19,21)

InChI Key

XVRIXYXPFBWEAO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=S)N)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=S)N)C

Origin of Product

United States

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